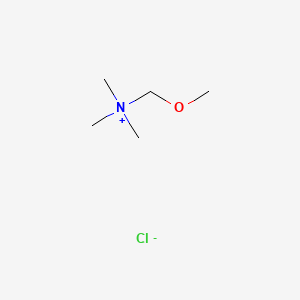
tert-Butyl (R)-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propan-2-yl backbone. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, which can then be further reacted to form the desired carbamate .
Industrial Production Methods: Industrial production of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used as a protecting group for amines. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In industrial applications, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used in the production of polymers and other materials. Its role as a protecting group allows for the selective modification of functional groups in complex molecules .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl carbanilate: Another carbamate derivative with similar reactivity patterns.
tert-Butyl phenylcarbamate: Used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to the presence of the hydroxy and diphenyl groups, which provide additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses and pharmaceutical applications .
Eigenschaften
Molekularformel |
C20H25NO3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydroxy-1,1-diphenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25NO3/c1-15(21-18(22)24-19(2,3)4)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,23H,1-4H3,(H,21,22)/t15-/m1/s1 |
InChI-Schlüssel |
WUMVQTGBNZMTKS-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



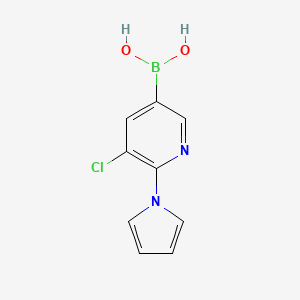

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
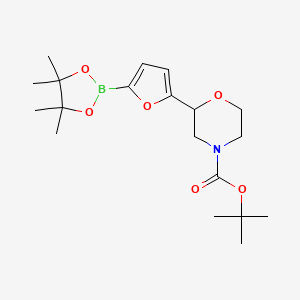
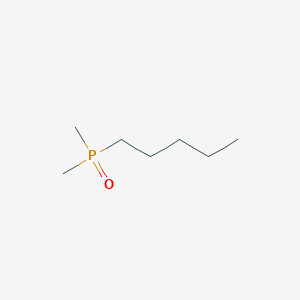
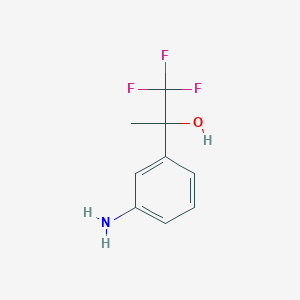
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
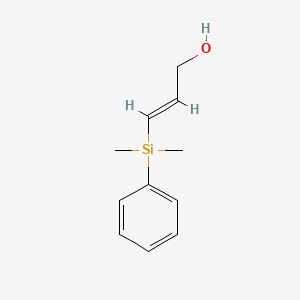
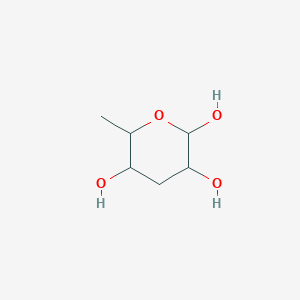

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
